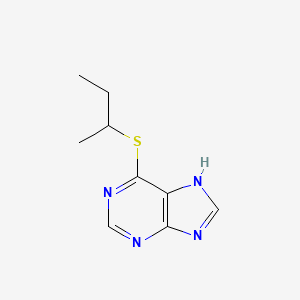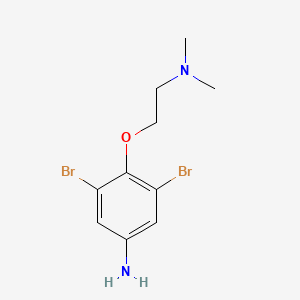
(-)-Isoledene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Isoledene: is a naturally occurring sesquiterpene, a class of terpenes that consist of three isoprene units. It is found in various essential oils and has been studied for its potential biological activities. The compound is known for its distinctive aroma and is often used in the fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Isoledene typically involves the cyclization of farnesyl pyrophosphate (FPP) through enzyme-catalyzed reactions. The process can be carried out using specific sesquiterpene synthases that facilitate the formation of the characteristic bicyclic structure of this compound.
Industrial Production Methods: Industrial production of this compound often relies on the extraction from natural sources, such as essential oils of certain plants. The extraction process involves steam distillation followed by purification steps like chromatography to isolate the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: (-)-Isoledene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (-)-Isoledene is used as a starting material for the synthesis of more complex molecules in organic chemistry. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound has been investigated for its potential antimicrobial and anti-inflammatory properties. Studies have shown that it can inhibit the growth of certain bacteria and reduce inflammation in animal models.
Medicine: The compound is being explored for its potential therapeutic applications, including its use as an anti-cancer agent. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a promising candidate for further drug development.
Industry: this compound is widely used in the fragrance industry due to its pleasant aroma. It is also used as a flavoring agent in the food industry and as an additive in cosmetic products.
Mecanismo De Acción
The mechanism of action of (-)-Isoledene involves its interaction with various molecular targets and pathways. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria, leading to cell lysis. In anti-inflammatory applications, this compound inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation. The exact molecular targets and pathways are still under investigation, but its effects are believed to be mediated through interactions with specific enzymes and receptors.
Comparación Con Compuestos Similares
(-)-α-Bisabolol: Another sesquiterpene with anti-inflammatory and antimicrobial properties.
(-)-β-Caryophyllene: Known for its anti-inflammatory and analgesic effects.
(-)-Germacrene D: Exhibits antimicrobial and antioxidant activities.
Uniqueness: (-)-Isoledene stands out due to its distinctive bicyclic structure and its broad range of biological activities. Unlike some of its counterparts, this compound has shown potential in both antimicrobial and anti-cancer applications, making it a versatile compound for various scientific and industrial uses.
Propiedades
Fórmula molecular |
C15H24 |
|---|---|
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
(1aR,4R,7bS)-1,1,4,7-tetramethyl-1a,2,3,4,5,6,7,7b-octahydrocyclopropa[e]azulene |
InChI |
InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h9-10,12,14H,5-8H2,1-4H3/t9-,10?,12-,14-/m1/s1 |
Clave InChI |
NUQDPKOFUKFKFD-WEKSXKLRSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@H]2[C@@H](C2(C)C)C3=C1CCC3C |
SMILES canónico |
CC1CCC2C(C2(C)C)C3=C1CCC3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


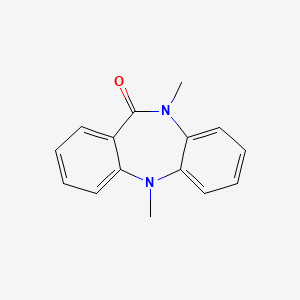
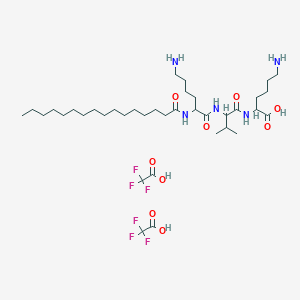


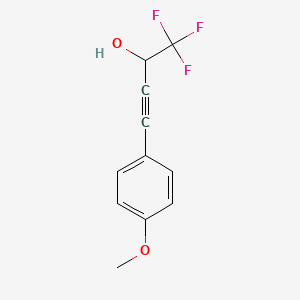





![2-Amino-3',6'-bis(dimethylamino)spiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B12809591.png)
